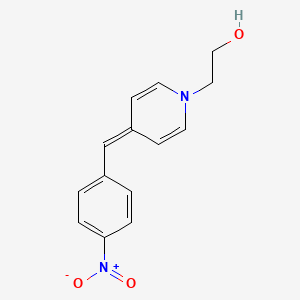
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol is a complex organic compound with a unique structure that includes both benzylidene and pyridinyl groups
Vorbereitungsmethoden
The synthesis of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-(4-(Hydroxy(oxido)amino)benzylidene) with 1(4H)-pyridinyl)ethanol under specific reaction conditions. Industrial production methods may involve the use of transition-metal-free methodologies for the chemoselective reduction of benzylidene thiazolidine-2,4-diones and similar heterocycles, allowing for the preparation of a broad scope of the corresponding reduced derivatives in high yields .
Analyse Chemischer Reaktionen
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acetic acid-mediated ring-opening reactions of epoxides with amines, which provide β-amino alcohols in high yields with excellent regioselectivity . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. It is used in the synthesis of natural products, medicine, and agriculture. For example, (4H)-imidazol-4-ones, which are important scaffolds for various applications, can be synthesized using this compound .
Wirkmechanismus
The mechanism of action of 2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicine or agriculture. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Vergleich Mit ähnlichen Verbindungen
2-(4-(4-(Hydroxy(oxido)amino)benzylidene)-1(4H)-pyridinyl)ethanol can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines These compounds share structural similarities but differ in their specific chemical properties and applications
Eigenschaften
CAS-Nummer |
81587-15-7 |
|---|---|
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-[4-[(4-nitrophenyl)methylidene]pyridin-1-yl]ethanol |
InChI |
InChI=1S/C14H14N2O3/c17-10-9-15-7-5-13(6-8-15)11-12-1-3-14(4-2-12)16(18)19/h1-8,11,17H,9-10H2 |
InChI-Schlüssel |
CWBKOUWCESQBBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C2C=CN(C=C2)CCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


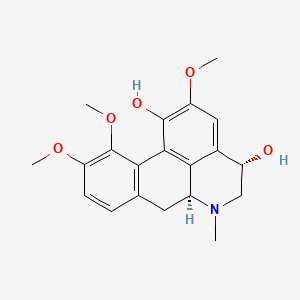
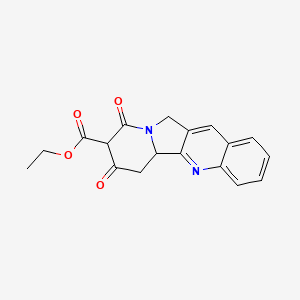

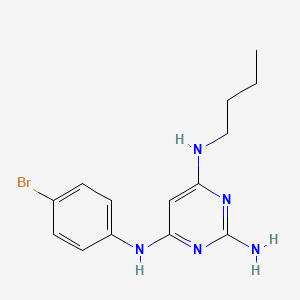
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)



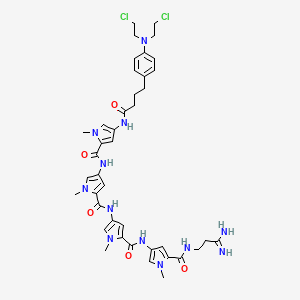

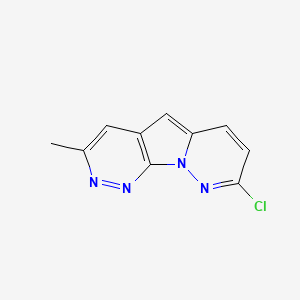


![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
